molecular formula C11H16ClNO B3078038 2-(4-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1049740-97-7

2-(4-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B3078038
CAS No.: 1049740-97-7
M. Wt: 213.7 g/mol
InChI Key: SEBSLTSQSAXLOG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrrolidine hydrochloride, also known by its CAS Number 1227798-75-5, is a chemical compound with a molecular weight of 213.71 . It is a solid substance stored in dry conditions at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m1./s1 . This indicates that the compound has a pyrrolidine ring attached to a 4-methoxyphenyl group.


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored under inert gas at room temperature . The compound has a molecular weight of 213.71 .

Scientific Research Applications

Crystal Structure and Chemical Properties

  • The compound 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one demonstrates a unique molecular arrangement, with its pyrrolidin-2-one ring adopting an envelope conformation. This arrangement leads to the formation of screw chains and interconnected sheets in the crystal structure, further stabilized by various intermolecular interactions (M. Fazli Mohammat et al., 2008).

Synthetic Chemistry Applications

  • In the context of synthetic chemistry, 4-Methoxyphenylbutyric acid, closely related to 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, has been demethylated using molten pyridinium hydrochloride in a process scalable to multi-kilogram production. This process is significant for the synthesis of key starting materials for pharmaceutical compounds (C. Schmid et al., 2004).

Biochemical Research

  • 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including a derivative of 2-(4-Methoxyphenyl)pyrrolidine, have been identified as monoamine oxidase B inactivators. This discovery adds to the understanding of monoamine oxidase inhibitors and their potential therapeutic applications (C. Ding & R. Silverman, 1992).

Pharmaceutical Research

  • A study on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, closely related to this compound, revealed significant antiarrhythmic and antihypertensive activities. These findings are crucial for developing new drugs with alpha-adrenolytic properties (Barbara Malawska et al., 2002).

Materials Science

  • In the field of materials science, derivatives of 2-(4-Methoxyphenyl)pyrrolidine have been used in corrosion inhibition studies for steel. The research demonstrates the potential of these compounds in protecting industrial materials from corrosion, contributing to the longevity and durability of these materials (K. R. Ansari et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Pyrrolidine derivatives, such as 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, are of great interest in drug discovery due to their versatility . Future research could focus on exploring the pharmacophore space of these compounds and investigating the influence of steric factors on their biological activity .

Mechanism of Action

Target of Action

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation,” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to have bioactive properties .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Properties

IUPAC Name

2-(4-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSLTSQSAXLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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